1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-12-8-17-18(9-13(12)2)30-23-20(22(17)27)21(15-6-5-7-16(11-15)29-4)26(24(23)28)19-10-14(3)31-25-19/h5-11,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARPHBGXFHESPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H20N2O5, with a molecular weight of 416.433 g/mol. It features a chromeno-pyrrole backbone, which is known for various biological activities. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer activity. A study on related structures demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of the cell cycle .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Similar compounds have been evaluated for their antibacterial and antifungal properties, with some exhibiting low micromolar potency against Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Effects
Neuroprotective properties have also been attributed to related compounds within the same chemical family. They are believed to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives can exhibit cytotoxic effects at high concentrations. For instance, the cytotoxicity of structurally related compounds was assessed against various human cell lines, revealing a need for careful dose management in therapeutic applications .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of chromeno-pyrrole derivatives similar to our compound. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The study reported that treatment with these compounds resulted in reduced neuroinflammation and improved cognitive function in treated animals compared to controls .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Reactivity and Functionalization
The target compound exhibits distinct reactivity compared to analogs:
- Hydrazine Cyclization : Unlike 2-phenyl derivatives , the 5-methylisoxazol-3-yl group in the target compound may sterically hinder reactions with hydrazine hydrate, reducing yields of pyrazolone derivatives (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) compared to less hindered analogs (e.g., 79% yield for compound 5{9–16-20} vs. ~60–70% for bulkier substrates) .
Spectroscopic and Physicochemical Properties
- NMR Signatures : The 1H NMR spectrum of the target compound is expected to show a singlet for the 6,7-dimethyl groups (δ ~2.1–2.3 ppm) and a downfield shift for the isoxazole proton (δ ~6.5–6.7 ppm), contrasting with upfield shifts in 3-isopropoxyphenyl analogs due to reduced electron withdrawal .
- Thermal Stability: The 6,7-dimethyl groups likely enhance thermal stability compared to non-methylated derivatives, as seen in analogs with melting points >200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
